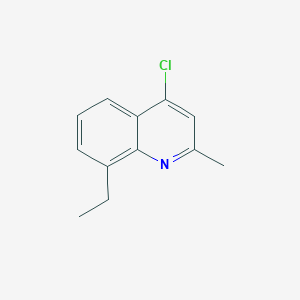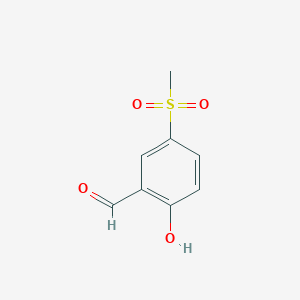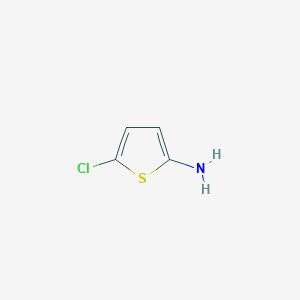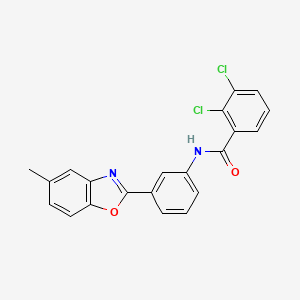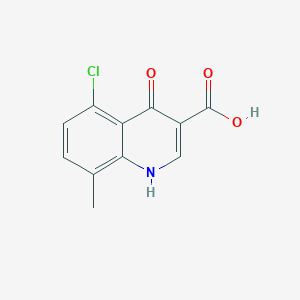
2-piperazin-1-yl-N-pyridin-4-yl-acetamide
Descripción general
Descripción
2-piperazin-1-yl-N-pyridin-4-yl-acetamide is a compound that has been identified as a potential therapeutic agent in the treatment of various disorders. The compound features a piperazine core, which is a common structural motif in pharmaceuticals, linked to a pyridine ring through an acetamide group. This structure is of interest due to its pharmacological properties and its role as an inhibitor in biological systems.
Synthesis Analysis
The synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which shares a similar core structure to this compound, has been described as a scalable and facile process. The synthesis involves the reaction of 4-aminopyridine with N,N'-carbonyldiimidazole to form the acetamide linkage, followed by deprotection and salt formation to yield the final product. This method provides a high purity product with an overall yield of 53%, which is significant for potential scale-up for production .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a piperazine ring, which is known to contribute to the biological activity of the molecule. The piperazine ring is connected to a pyridine ring, another important pharmacophore, via an acetamide linker. This arrangement is crucial for the molecule's interaction with biological targets, such as enzymes or receptors.
Chemical Reactions Analysis
Compounds similar to this compound have been shown to act as inhibitors of PCSK9 mRNA translation. The presence of the piperazine and pyridine rings in these compounds is essential for their inhibitory activity. The specific chemical reactions and interactions that these compounds undergo within the biological system are critical for their function as inhibitors .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of structurally related compounds suggest that it would exhibit favorable ADME (absorption, distribution, metabolism, and excretion) properties and an in vitro safety profile conducive to further drug development. The acetamide linkage between the piperazine and pyridine rings is likely to influence the solubility and stability of the compound, which are important factors in drug design .
Aplicaciones Científicas De Investigación
Memory Enhancement in Mice
A study by Li Ming-zhu (2008) synthesized a derivative of 2-piperazin-1-yl-N-pyridin-4-yl-acetamide and examined its effects on memory in mice. The compound was prepared through a series of chemical reactions and tested using a swimming maze test. The results showed significant effects on memory enhancement in mice.
Inhibition of Acyl-Coenzyme A: Cholesterol O-Acyltransferase-1
K. Shibuya et al. (2018) identified a derivative of this compound as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, showing selectivity for human ACAT-1 over ACAT-2. This finding is crucial for the development of treatments for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Alzheimer's Disease Treatment
Research by Tarana Umar et al. (2019) described 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as potent inhibitors of acetylcholinesterase and amyloid β aggregation, important for Alzheimer's disease treatment. These compounds displayed significant activity in inhibiting β-amyloid aggregation, suggesting their potential as Alzheimer's disease therapeutics (Umar et al., 2019).
Antimicrobial Activity
A study conducted by N. B. Patel and S. N. Agravat (2009) explored the synthesis of new pyridine derivatives, including this compound, and evaluated their antimicrobial properties. These compounds demonstrated considerable antibacterial activity, indicating their potential use in antimicrobial applications (Patel & Agravat, 2009).
Anticancer and Anti-inflammatory Activity
Savita G. Ghule et al. (2013) synthesized derivatives of N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide and evaluated their anticancer and anti-inflammatory activities. Some compounds showed selective influence on cancer cell lines and exhibited excellent anti-inflammatory activity (Ghule et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of 2-piperazin-1-yl-N-pyridin-4-yl-acetamide is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.
Mode of Action
The compound interacts with its target by binding to the active site of the protein, thereby inhibiting its activity . This interaction leads to changes in the signaling pathways regulated by the protein, affecting cell growth and proliferation.
Biochemical Pathways
The inhibition of serine/threonine-protein kinase B-raf affects the MAPK/ERK pathway , a key signaling pathway involved in cell proliferation, differentiation, and survival . The downstream effects of this inhibition can lead to the suppression of cell growth and induction of apoptosis.
Pharmacokinetics
Similar compounds have been shown to exhibit good oral bioavailability and metabolic stability .
Result of Action
The molecular and cellular effects of the compound’s action include the suppression of cell growth and induction of apoptosis . These effects are primarily due to the inhibition of the MAPK/ERK pathway, which plays a critical role in cell proliferation and survival.
Análisis Bioquímico
Biochemical Properties
2-piperazin-1-yl-N-pyridin-4-yl-acetamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. . The interaction between this compound and ACAT results in the inhibition of the enzyme’s activity, thereby affecting cholesterol esterification processes. Additionally, docking studies have revealed that this compound exhibits significant binding affinity towards various biomolecules, indicating its potential for further development in therapeutic applications .
Cellular Effects
The effects of this compound on cellular processes have been extensively studied. This compound has been observed to influence cell viability, particularly in cancer cell lines such as MCF-10A and HEK-293 (human embryonic kidney) cells . In these studies, this compound demonstrated cytotoxic effects at specific concentrations, leading to a reduction in cell viability. Furthermore, the compound has been shown to affect cell signaling pathways and gene expression, contributing to its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with key enzymes and proteins. The compound acts as an inhibitor of ACAT, binding to the enzyme and preventing its activity . This inhibition leads to a decrease in cholesterol esterification, which can have significant implications for cholesterol metabolism and related diseases. Additionally, this compound has been shown to interact with other biomolecules through hydrogen bonding and hydrophobic interactions, further elucidating its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound remains stable under various conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained effects on cellular function, including prolonged inhibition of ACAT activity and consistent cytotoxic effects in cancer cell lines . These findings highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models to determine its dosage-dependent behavior. In these studies, varying dosages of the compound were administered to evaluate its therapeutic and toxic effects . It was observed that at lower dosages, this compound exhibited significant therapeutic effects, including the inhibition of ACAT activity and reduction in cholesterol levels. At higher dosages, the compound demonstrated toxic effects, such as hepatotoxicity and nephrotoxicity, indicating the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to cholesterol metabolism. The compound interacts with ACAT, inhibiting its activity and thereby affecting the esterification of cholesterol . This interaction has significant implications for the regulation of cholesterol levels in the body. Additionally, this compound has been shown to influence other metabolic pathways through its interactions with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied to understand its pharmacokinetic properties. The compound is transported across cell membranes via specific transporters and binding proteins, which facilitate its uptake and distribution within the body . Once inside the cells, this compound accumulates in specific cellular compartments, where it exerts its biochemical effects . These findings provide insights into the compound’s potential for targeted therapeutic applications.
Subcellular Localization
The subcellular localization of this compound has been investigated to determine its activity and function within different cellular compartments. The compound has been shown to localize primarily in the endoplasmic reticulum and Golgi apparatus, where it interacts with ACAT and other enzymes involved in cholesterol metabolism . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-piperazin-1-yl-N-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-11(9-15-7-5-13-6-8-15)14-10-1-3-12-4-2-10/h1-4,13H,5-9H2,(H,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPBBXOJMXCPBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371903 | |
| Record name | 2-piperazin-1-yl-N-pyridin-4-yl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
682802-94-4 | |
| Record name | 2-piperazin-1-yl-N-pyridin-4-yl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3031700.png)
